molecular formula C26H24ClN5O2S B2461757 2-{[4-(3-chlorophenyl)-5-[(2-phenylacetamido)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide CAS No. 391949-13-6

2-{[4-(3-chlorophenyl)-5-[(2-phenylacetamido)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No.: B2461757
CAS No.: 391949-13-6
M. Wt: 506.02
InChI Key: AFRJCRJAJRWGRR-UHFFFAOYSA-N
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Description

2-{[4-(3-chlorophenyl)-5-[(2-phenylacetamido)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

N-[[4-(3-chlorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN5O2S/c1-18-7-5-11-21(13-18)29-25(34)17-35-26-31-30-23(32(26)22-12-6-10-20(27)15-22)16-28-24(33)14-19-8-3-2-4-9-19/h2-13,15H,14,16-17H2,1H3,(H,28,33)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRJCRJAJRWGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC(=CC=C3)Cl)CNC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3-chlorophenyl)-5-[(2-phenylacetamido)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves multiple steps. The key steps include the formation of the triazole ring and the subsequent attachment of the chlorophenyl and methylanilino groups. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-{[4-(3-chlorophenyl)-5-[(2-phenylacetamido)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide (NaOCH₃).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium methoxide (NaOCH₃)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

2-{[4-(3-chlorophenyl)-5-[(2-phenylacetamido)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(3-chlorophenyl)-5-[(2-phenylacetamido)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through the inhibition or activation of these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • **2-({5-[(3-chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-chlorophenyl)ethanone
  • **2-({5-[(3-chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide

Uniqueness

2-{[4-(3-chlorophenyl)-5-[(2-phenylacetamido)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide is unique due to its specific structural features, such as the presence of both chlorophenyl and methylanilino groups. These features contribute to its distinct chemical properties and potential biological activities .

Biological Activity

The compound 2-{[4-(3-chlorophenyl)-5-[(2-phenylacetamido)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a novel triazole derivative with potential pharmacological applications. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and binding interactions.

Chemical Structure and Properties

  • Molecular Formula: C26H21ClF3N5O2S
  • IUPAC Name: 2-{[4-(3-chlorophenyl)-5-[(2-phenylacetamido)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
  • SMILES: O=C(Cc1ccccc1)NCc(n1-c2cccc(Cl)c2)nnc1SCC(Nc1c(C(F)(F)F)cccc1)=O

Antibacterial Activity

Recent studies have indicated that triazole derivatives exhibit varying degrees of antibacterial activity. The compound has been tested against several bacterial strains:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other StrainsWeak to Moderate

These findings suggest that the compound could be effective in treating infections caused by these pathogens due to its ability to inhibit bacterial growth.

Enzyme Inhibition

The compound has also demonstrated significant enzyme inhibitory activity. Notably, it has been evaluated for its effects on:

  • Acetylcholinesterase (AChE): The compound showed strong inhibitory effects, which is crucial for developing treatments for conditions like Alzheimer's disease.
  • Urease: It exhibited potent urease inhibition, indicating potential applications in treating urinary tract infections and associated disorders.

Binding Interactions

Bovine Serum Albumin (BSA) Binding Studies:

The interaction of the compound with BSA was assessed to evaluate its pharmacokinetic properties. The results indicated that the compound binds effectively to BSA, which is essential for understanding its distribution and bioavailability in biological systems.

Case Studies and Research Findings

A variety of studies have focused on the synthesis and biological evaluation of triazole derivatives similar to the compound of interest. For instance:

  • Synthesis and Evaluation of Triazole Derivatives: A study synthesized various triazole compounds and assessed their antibacterial and enzyme inhibitory activities. Results showed that modifications in the triazole structure could enhance biological activity (Wani et al., 2017).
  • Pharmacological Potential of Sulfamoyl Compounds: Research has highlighted the importance of sulfamoyl functionalities in enhancing antibacterial action and enzyme inhibition (Aziz-ur-Rehman et al., 2011).

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